REACTION_SMILES
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[Br:8][c:9]1[c:10]([NH2:11])[cH:12][cH:13][c:14]([O:16][C:17]([F:18])([F:19])[F:20])[cH:15]1.[CH3:22][C:23]#[N:24].[ClH:21].[Cu:25]([Cl:26])[Cl:27].[N:1]([O:2][C:3]([CH3:4])([CH3:5])[CH3:6])=[O:7]>>[Br:8][c:9]1[c:10]([Cl:21])[cH:12][cH:13][c:14]([O:16][C:17]([F:18])([F:19])[F:20])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(OC(F)(F)F)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Cu]Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)ON=O
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Name
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Type
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product
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Smiles
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FC(F)(F)Oc1ccc(Cl)c(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |